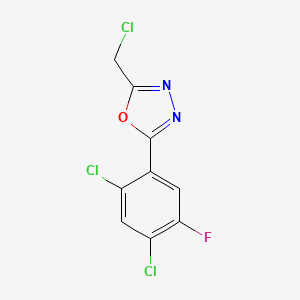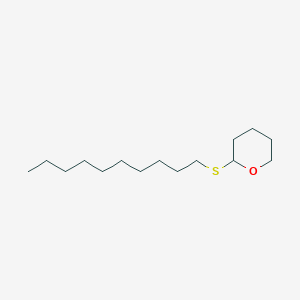
2-(Decylsulfanyl)oxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Decylsulfanyl)oxane is an organic compound that features a six-membered ring containing five carbon atoms and one oxygen atom, with a decylsulfanyl group attached to the second carbon. This compound is part of the oxane family, which is known for its versatile chemical properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Decylsulfanyl)oxane typically involves the reaction of tetrahydropyran with decanethiol in the presence of a suitable catalyst. The reaction proceeds via nucleophilic substitution, where the thiol group replaces a leaving group on the tetrahydropyran ring.
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor containing the catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified using distillation or chromatography techniques.
化学反应分析
Types of Reactions
2-(Decylsulfanyl)oxane undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The decylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted oxanes depending on the nucleophile used.
科学研究应用
2-(Decylsulfanyl)oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and surfactants.
作用机制
The mechanism of action of 2-(Decylsulfanyl)oxane involves its interaction with specific molecular targets. The decylsulfanyl group can interact with hydrophobic regions of proteins or cell membranes, altering their function. The oxane ring can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall activity.
相似化合物的比较
Similar Compounds
Tetrahydropyran: A simpler oxane compound without the decylsulfanyl group.
2-(Octylsulfanyl)oxane: Similar structure but with an octyl group instead of a decyl group.
2-(Dodecylsulfanyl)oxane: Similar structure but with a dodecyl group instead of a decyl group.
Uniqueness
2-(Decylsulfanyl)oxane is unique due to the presence of the decylsulfanyl group, which imparts specific hydrophobic properties and influences its reactivity and interactions with other molecules. This makes it particularly useful in applications where hydrophobic interactions are crucial, such as in drug delivery and material science.
属性
CAS 编号 |
388090-91-3 |
|---|---|
分子式 |
C15H30OS |
分子量 |
258.5 g/mol |
IUPAC 名称 |
2-decylsulfanyloxane |
InChI |
InChI=1S/C15H30OS/c1-2-3-4-5-6-7-8-11-14-17-15-12-9-10-13-16-15/h15H,2-14H2,1H3 |
InChI 键 |
YOPURLGMBUSDMO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCSC1CCCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


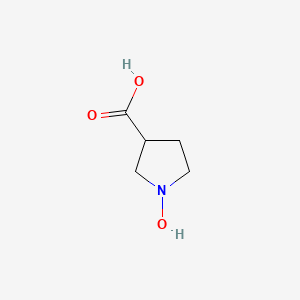
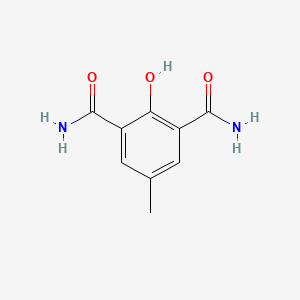
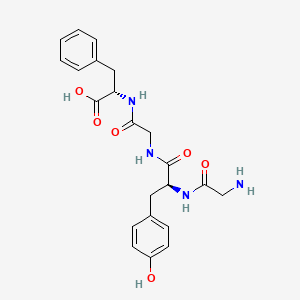
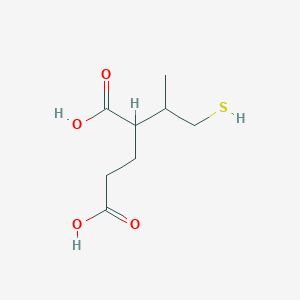
![N-{2-[(4-Methoxyphenyl)tellanyl]ethyl}benzamide](/img/structure/B14257795.png)
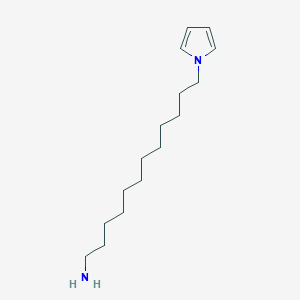
![Propanenitrile, 2,3-bis[(1,1-dimethylethyl)dioxy]-](/img/structure/B14257812.png)
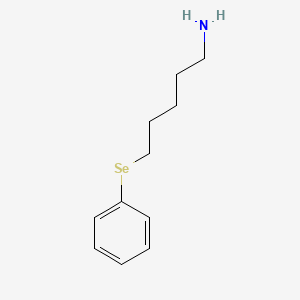
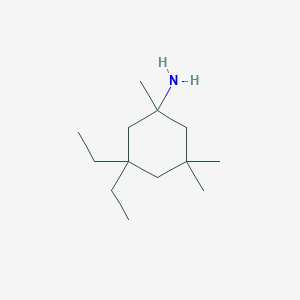
![1H-Indeno[5,6-c]furan-1-one, 3,5,6,7-tetrahydro-6,6,8-trimethyl-](/img/structure/B14257837.png)
stannane](/img/structure/B14257842.png)
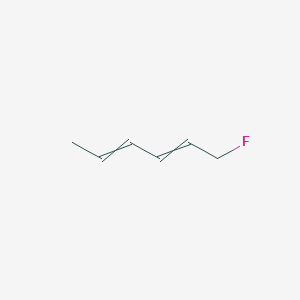
![4-[5-(4-Methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol](/img/structure/B14257852.png)
